

# Trimethyl((2-methylallyl)oxy)silane: A Technical Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trimethyl((2-methylallyl)oxy)silane

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## **Abstract**

This technical guide provides an in-depth exploration of the synthesis and reaction mechanisms of **trimethyl((2-methylallyl)oxy)silane**. This versatile reagent participates in a range of carbon-carbon bond-forming reactions, primarily through mechanisms such as the Hosomi-Sakurai allylation, ene reactions, and cycloadditions. This document details the underlying principles of these transformations, provides experimental protocols for key reactions, and presents quantitative data where available. Reaction pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the chemistry of this valuable synthetic building block.

# Introduction

Trimethyl((2-methylallyl)oxy)silane is a functionalized allylsilane that serves as a nucleophilic partner in various organic transformations. The presence of the trimethylsiloxy group and the methyl substituent on the allyl moiety significantly influences its reactivity compared to the parent allyltrimethylsilane. The oxygen atom can impact the electron density of the double bond and may also play a role in coordinating to Lewis acids. The methyl group at the 2-position sterically and electronically modifies the nucleophilic center. Understanding these influences is crucial for predicting and controlling the outcomes of its reactions. This guide will focus on the primary reaction mechanisms: the Lewis acid-catalyzed Hosomi-Sakurai reaction, thermal and Lewis acid-catalyzed ene reactions, and cycloaddition reactions.



# **Synthesis and Characterization**

The most common method for the synthesis of **trimethyl((2-methylallyl)oxy)silane** is the silylation of 2-methyl-2-propen-1-ol.

# **General Synthesis Protocol**

Reaction: 2-methyl-2-propen-1-ol + Chlorotrimethylsilane --(Base)--> **Trimethyl((2-methylallyl)oxy)silane** 

Experimental Protocol: To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or diethyl ether at 0 °C, chlorotrimethylsilane (1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The resulting ammonium salt is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to afford trimethyl((2-methylallyl)oxy)silane as a colorless liquid.

# **Spectroscopic Characterization**

While a specific public spectrum for **trimethyl((2-methylallyl)oxy)silane** is not readily available, the expected spectroscopic data based on similar structures are as follows:

- ¹H NMR (CDCl<sub>3</sub>):
  - $\delta$  ~4.0 ppm (s, 2H, -O-CH<sub>2</sub>-)
  - $\circ$   $\delta$  ~4.9 ppm (br s, 1H, C=CHH)
  - $\circ$   $\delta$  ~4.8 ppm (br s, 1H, C=CHH)
  - $\delta \sim 1.7 \text{ ppm (s, 3H, -C(CH_3)=CH_2)}$
  - δ ~0.1 ppm (s, 9H, -Si(CH<sub>3</sub>)<sub>3</sub>)
- 13C NMR (CDCl<sub>3</sub>):
  - $\circ$   $\delta$  ~143 ppm (C=CH<sub>2</sub>)



- $\circ$   $\delta$  ~112 ppm (C=CH<sub>2</sub>)
- $\circ$   $\delta$  ~70 ppm (-O-CH<sub>2</sub>-)
- δ ~19 ppm (-C(CH₃)=CH₂)
- δ ~0 ppm (-Si(CH<sub>3</sub>)<sub>3</sub>)
- IR (neat):
  - ~3080 cm<sup>-1</sup> (=C-H stretch)
  - ~2960 cm<sup>-1</sup> (C-H stretch)
  - ~1650 cm<sup>-1</sup> (C=C stretch)
  - ~1250 cm<sup>-1</sup> (Si-CH₃ bend)
  - ~1080 cm<sup>-1</sup> (Si-O-C stretch)
  - ~840 cm<sup>-1</sup> (Si-C stretch)

# Core Reaction Mechanisms Hosomi-Sakurai Allylation

The Hosomi-Sakurai reaction is a cornerstone of allylsilane chemistry, involving the Lewis acid-mediated addition of an allylsilane to an electrophile, typically a carbonyl compound.[1][2][3] The reaction proceeds via a  $\beta$ -silyl carbocation intermediate, which is stabilized by hyperconjugation with the carbon-silicon bond.[4]

General Mechanism:



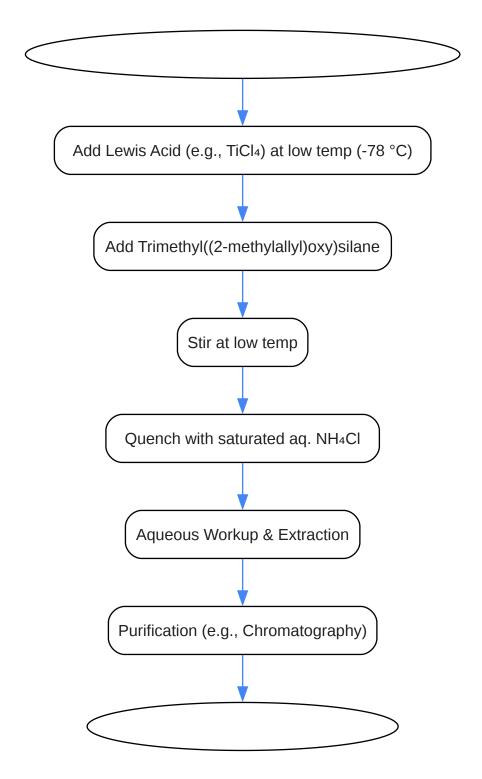
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Caption: General mechanism of the Hosomi-Sakurai reaction.



In the context of **trimethyl((2-methylallyl)oxy)silane**, the reaction with an aldehyde or ketone in the presence of a Lewis acid like titanium tetrachloride (TiCl<sub>4</sub>) would yield a homoallylic ether. The 2-methyl group is expected to favor the formation of a tertiary carbocation intermediate, potentially accelerating the reaction compared to unsubstituted allylsilanes.

#### **Experimental Workflow:**





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Caption: Typical workflow for a Hosomi-Sakurai reaction.

#### Quantitative Data:

Data for the Hosomi-Sakurai reaction of **trimethyl((2-methylallyl)oxy)silane** is not extensively reported. The table below is illustrative and based on typical yields for similar allylsilanes.

Electrophile	Lewis Acid	Solvent	Temp (°C)	Time (h)	Yield (%)
Benzaldehyd e	TiCl <sub>4</sub>	CH <sub>2</sub> Cl <sub>2</sub>	-78	1-3	85-95 (estimated)
Acetone	BF3·OEt2	CH <sub>2</sub> Cl <sub>2</sub>	-78 to 0	2-4	70-85 (estimated)
Cyclohexano ne	SnCl <sub>4</sub>	CH <sub>2</sub> Cl <sub>2</sub>	-78 to RT	3-6	75-90 (estimated)

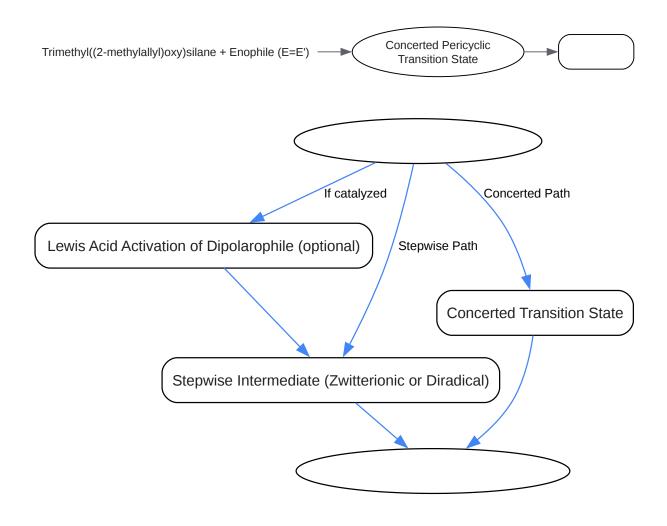
Detailed Experimental Protocol (Hypothetical): To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at -78 °C is added titanium tetrachloride (1.1 mmol) dropwise. The resulting mixture is stirred for 15 minutes. **Trimethyl((2-methylallyl)oxy)silane** (1.2 mmol) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding homoallylic ether.

### **Ene Reaction**

**Trimethyl((2-methylallyl)oxy)silane** can participate in ene reactions, where it acts as the "ene" component, reacting with an "enophile" containing a multiple bond. This pericyclic reaction involves the transfer of an allylic hydrogen and the formation of a new sigma bond.

General Mechanism:





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## References

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- 3. Sakurai reaction Wikipedia [en.wikipedia.org]
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